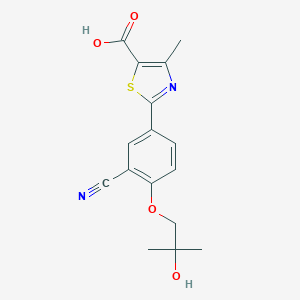

2-Hydroxyfebuxostat

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[3-cyano-4-(2-hydroxy-2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-9-13(15(19)20)23-14(18-9)10-4-5-12(11(6-10)7-17)22-8-16(2,3)21/h4-6,21H,8H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDDWBJYRJGZQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)(C)O)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407582-47-2 | |

| Record name | 2-Hydroxyfebuxostat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407582472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYFEBUXOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8Q1USE6C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Routes and Derivatization Strategies for 2 Hydroxyfebuxostat

Established Methodologies for 2-Hydroxyfebuxostat Synthesis

The primary route for the synthesis of this compound and other hydroxylated metabolites of febuxostat (B1672324) involves a multi-step process that typically includes condensation, oxidation, and hydrolysis. msu.edunewdrugapprovals.orgnewdrugapprovals.org This approach allows for the targeted introduction of a hydroxyl group onto the isobutyl side chain of the febuxostat molecule.

Hydroxylation Approaches for Febuxostat Derivatization

The key step in the synthesis of this compound is the hydroxylation of a suitable febuxostat precursor. This is generally achieved through an oxidation reaction that targets the isobutyl side chain. msu.edunewdrugapprovals.org The synthesis of major febuxostat metabolites, including the hydroxylated forms known as 67M-1 and 67M-2, has been described through a process of condensation of a key intermediate with different side chains, followed by oxidation and hydrolysis. msu.edunewdrugapprovals.org

The isobutyl group of febuxostat presents a tertiary carbon atom which is a potential site for hydroxylation. The chemical challenge lies in achieving selective oxidation at this position without affecting other sensitive functional groups within the febuxostat molecule.

Chemical Reaction Conditions and Optimization Strategies

The specific conditions for the oxidation of the febuxostat side chain to yield this compound are crucial for achieving a good yield and purity. While detailed experimental parameters for the synthesis of this compound are not extensively published in readily available literature, general principles of side-chain oxidation of aromatic compounds can be applied.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) are commonly used for the oxidation of alkyl side chains attached to an aromatic ring. orgoreview.comlibretexts.org The reaction is typically carried out in the presence of an acid or a base and may require heating. The choice of solvent is also critical and must be inert to the oxidizing agent.

Optimization of these reactions would involve a systematic study of various parameters to maximize the yield of this compound while minimizing the formation of byproducts.

| Parameter | Factors to Optimize | Potential Impact |

| Oxidizing Agent | Type (e.g., KMnO4, K2Cr2O7), Concentration | Selectivity, Reaction Rate, Yield |

| Temperature | Reaction Temperature | Reaction Rate, Selectivity, Stability of Reactants and Products |

| Solvent | Polarity, Inertness | Solubility of Reactants, Reaction Rate |

| Reaction Time | Duration of the Reaction | Conversion of Starting Material, Formation of Byproducts |

| pH | Acidic, Basic, or Neutral Conditions | Reactivity of Oxidizing Agent, Stability of Product |

Novel Synthetic Approaches for this compound Analogues

The development of novel synthetic methods for this compound and its analogues is driven by the need for more efficient, selective, and environmentally friendly processes. Current research is exploring the potential of chemoenzymatic and stereoselective synthesis.

Chemoenzymatic Synthesis Investigations

Chemoenzymatic synthesis utilizes enzymes to catalyze specific chemical reactions, offering high selectivity and milder reaction conditions compared to traditional chemical methods. The enzymatic hydroxylation of aromatic compounds is a well-established field, and this approach could be applied to the synthesis of this compound. nih.govscispace.comresearchgate.net

Enzymes such as cytochrome P450 monooxygenases are known to catalyze the hydroxylation of alkyl side chains on aromatic compounds. scispace.com An investigation into the use of a suitable monooxygenase could lead to a highly selective synthesis of this compound. This biocatalytic approach could potentially offer advantages in terms of regioselectivity and stereoselectivity, directly yielding the desired hydroxylated metabolite.

Potential Enzymes for Investigation:

| Enzyme Class | Reaction Type | Potential Advantages |

| Cytochrome P450 Monooxygenases | C-H Hydroxylation | High selectivity for specific carbon atoms. |

| Dioxygenases | Dihydroxylation of aromatic rings | Could be engineered for specific hydroxylations. |

| Laccases | Radical-mediated oxidation | Milder reaction conditions. |

Stereoselective Synthesis of Hydroxylated Metabolites

This compound contains a chiral center at the hydroxylated carbon of the former isobutyl group. The development of stereoselective synthetic methods would allow for the synthesis of individual enantiomers of this compound. This is important for studying the pharmacological and toxicological properties of each stereoisomer.

Strategies for stereoselective synthesis could involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the hydroxylation reaction. The synthesis of chiral tertiary alcohols is a significant area of research in organic chemistry, with various methods being developed for the enantioselective addition of organometallic reagents to ketones or the stereoselective reduction of prochiral ketones. msu.edu While not directly applied to febuxostat, these principles could form the basis for developing a stereoselective synthesis of this compound.

Purification and Isolation Techniques in Synthetic Research

The purification and isolation of this compound from the reaction mixture is a critical step to obtain a high-purity compound for analytical and biological studies. Common techniques employed include chromatography and recrystallization. google.com

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of febuxostat and its metabolites. google.com The choice of the stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve good separation of this compound from the starting material, other metabolites, and reaction byproducts.

Recrystallization: Recrystallization is a widely used technique for the purification of solid organic compounds. google.com The crude this compound can be dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals of high purity. The choice of solvent is crucial for effective purification.

| Technique | Principle | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary and a mobile phase. | Separation from febuxostat, other metabolites, and impurities. |

| Column Chromatography | Separation based on differential adsorption of components to a solid stationary phase. | Preparative scale purification. |

| Recrystallization | Purification based on differences in solubility of the compound and impurities in a specific solvent. | Final purification of the solid product. |

| Filtration and Washing | Mechanical separation of the solid product from the reaction mixture or crystallization solvent. | Isolation of the purified solid. |

Chromatographic Separation Methods for this compound

High-performance liquid chromatography (HPLC) is the cornerstone for the separation and purification of febuxostat and its metabolites. The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase composition, and detector.

For the analytical separation of febuxostat and its related substances, including potential hydroxylated metabolites, reversed-phase HPLC is commonly employed. C18 columns are a frequent choice for the stationary phase due to their hydrophobicity, which allows for good retention and separation of these relatively non-polar compounds.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile (B52724) or methanol) is commonly used. Gradient elution, where the proportion of the organic solvent is varied over time, is often necessary to resolve complex mixtures of the parent drug and its various metabolites. The pH of the aqueous buffer can also be adjusted to optimize the peak shape and resolution.

Detection is most commonly performed using a UV detector, with the wavelength set to the absorption maximum of the analytes, which for febuxostat and its metabolites is typically around 315 nm.

For the isolation of larger quantities of this compound for use as a reference standard, preparative HPLC is the method of choice. This technique utilizes larger columns and higher flow rates to purify gram-scale quantities of the target compound. The principles of separation remain the same as in analytical HPLC, but the method is scaled up to handle the larger sample load.

Below is an interactive data table summarizing typical analytical HPLC conditions for the separation of febuxostat and its related substances, which can be adapted for the separation of its hydroxylated metabolites.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Phosphate Buffer (e.g., 0.01 M KH2PO4, pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-programmed gradient of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 315 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

Other Isolation Strategies for Hydroxylated Metabolites

Beyond preparative HPLC, other isolation techniques can be employed, particularly for the initial cleanup and enrichment of hydroxylated metabolites from complex biological samples such as microsomal incubations.

Solid-Phase Extraction (SPE) is a valuable technique for the pre-purification of samples. It involves passing the sample through a solid sorbent that retains the analytes of interest. The analytes can then be eluted with a suitable solvent, resulting in a cleaner and more concentrated sample for subsequent chromatographic analysis. For hydroxylated febuxostat metabolites, a reversed-phase SPE cartridge (e.g., C18) can be used. The sample is typically loaded under aqueous conditions, and after washing away interfering substances, the metabolites are eluted with an organic solvent like methanol (B129727) or acetonitrile.

Liquid-Liquid Extraction (LLE) is another classical method for sample preparation. This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of relatively non-polar compounds like hydroxylated febuxostat metabolites from an aqueous biological matrix, an organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether can be used.

The choice of isolation strategy often depends on the sample matrix, the concentration of the target analyte, and the required purity. A combination of these techniques, such as SPE followed by preparative HPLC, is often employed to achieve the highest purity of the isolated this compound.

Metabolic Pathways and Enzyme Interactions of 2 Hydroxyfebuxostat

In Vitro Metabolic Studies of 2-Hydroxyfebuxostat

In vitro studies using human liver microsomes have been instrumental in identifying the enzymes responsible for the metabolism of febuxostat (B1672324) and its hydroxylated derivatives. These studies provide a controlled environment to investigate specific metabolic reactions and the enzymes that catalyze them.

The biotransformation of febuxostat is principally divided into two major routes: oxidation and glucuronidation. nih.gov These pathways are catalyzed by distinct superfamilies of enzymes, namely Cytochrome P450 (CYP) and UDP-Glucuronosyltransferases (UGT), respectively. nih.gov

The formation of hydroxylated metabolites of febuxostat, including this compound, is primarily attributed to the oxidative action of CYP enzymes. tga.gov.au In vitro studies with human liver microsomes have identified several CYP isoforms involved in this process. Specifically, CYP1A1, CYP1A2, CYP2C8, and CYP2C9 have been shown to be the primary enzymes responsible for the oxidation of febuxostat. tga.gov.aurwandafda.gov.rw The oxidation of the isobutyl side chain of febuxostat results in the creation of four pharmacologically active hydroxy metabolites. rwandafda.gov.rw These oxidative metabolites are found in human plasma, albeit at much lower concentrations than the parent drug. drugbank.com It is important to note that while several CYPs participate in febuxostat's metabolism, this distribution of metabolic responsibility suggests a lower likelihood of significant drug-drug interactions resulting from the inhibition of a single CYP enzyme. tandfonline.com

Table 1: Cytochrome P450 Isoforms Involved in Febuxostat Hydroxylation

| Enzyme Family | Specific Isoforms Involved | Metabolic Role |

| Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP2C8, CYP2C9 | Oxidation of the isobutyl side chain to form hydroxylated metabolites. tga.gov.aurwandafda.gov.rw |

Following hydroxylation, this compound, along with the parent compound and other metabolites, can undergo conjugation reactions, primarily glucuronidation. This process is mediated by the UGT enzyme superfamily. nih.gov The glucuronidation of febuxostat and its metabolites is a significant elimination pathway. nih.gov In vitro studies have pinpointed UGT1A1, UGT1A3, UGT1A8, and UGT1A9 as the main enzymes responsible for the formation of febuxostat glucuronide. tga.gov.auwikipedia.org Specifically, UGT1A1, UGT1A3, UGT1A9, and UGT2B7 are involved in the conjugation of febuxostat to its acyl-glucuronide metabolite. drugbank.comvulcanchem.com This conjugation step enhances the water solubility of the compounds, facilitating their excretion from the body. vulcanchem.com

Table 2: UGT Isoforms Involved in the Glucuronidation of Febuxostat and its Metabolites

| Enzyme Family | Specific Isoforms Involved | Metabolic Role |

| UDP-Glucuronosyltransferases (UGT) | UGT1A1, UGT1A3, UGT1A8, UGT1A9, UGT2B7 | Conjugation (glucuronidation) of febuxostat and its hydroxylated metabolites. tga.gov.auwikipedia.orgvulcanchem.com |

While CYPs and UGTs are the principal enzyme systems in the metabolism of febuxostat and its derivatives, the involvement of other enzymes cannot be entirely ruled out. The literature mentions that non-P450 enzymes also contribute to the oxidation reactions. drugbank.com However, the specific identities and contributions of these other enzyme systems to the metabolism of this compound require further investigation.

The metabolic journey of this compound involves further transformations that ultimately lead to its elimination from the body.

Once formed from febuxostat, this compound itself is a substrate for further metabolism. The primary route of its transformation is through oxidative pathways. tga.gov.au These subsequent oxidative reactions can lead to the formation of other metabolites. The active hydroxylated metabolites of febuxostat, including this compound, can undergo further glucuronidation and sulfation. drugbank.com This highlights a multi-step metabolic cascade designed to detoxify and eliminate the compound.

Elucidation of Metabolic Transformation Pathways for this compound

Conjugative Metabolic Pathways

The biotransformation of xenobiotics, including drugs and their metabolites, often involves two main phases of metabolism. abdn.ac.ukwikipedia.orglongdom.org Phase I reactions typically introduce or expose functional groups, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. abdn.ac.ukwikipedia.orglongdom.org For this compound, a product of Phase I oxidation of febuxostat, the primary subsequent metabolic route is through conjugative pathways. europa.eu

Glucuronidation is a major Phase II metabolic reaction for a vast number of drugs and their metabolites. drughunter.comnih.govnih.gov This process is catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs) and involves the attachment of a glucuronic acid moiety to the metabolite. drughunter.comnih.gov In the case of febuxostat and its hydroxylated metabolites, glucuronidation is a significant elimination pathway. europa.eu Specifically, febuxostat itself is extensively metabolized via conjugation by the UGT enzyme system, with febuxostat acyl-glucuronide being a major metabolite. europa.euresearchgate.net The hydroxylated metabolites of febuxostat, including this compound, are also substrates for UGT enzymes. europa.eu The primary UGTs involved in febuxostat glucuronidation are UGT1A1, UGT1A8, and UGT1A9. europa.eu While direct studies on this compound are limited, the metabolic profile of the parent compound strongly suggests that this compound also undergoes glucuronidation to form a more water-soluble conjugate, preparing it for elimination from the body. europa.eunih.gov

In Vivo Metabolic Research in Preclinical Models

The in vivo metabolic fate of drug candidates is often investigated in animal models like rats and dogs to understand their pharmacokinetic profiles before human studies. researchgate.netresearchgate.netmdpi.com While specific studies detailing the complete metabolic fate of administered this compound are not extensively published, the metabolic pathways of its parent compound, febuxostat, have been characterized in these models. nih.gov Following oral administration in rats, febuxostat is metabolized through oxidation and glucuronidation. nih.gov The oxidative metabolites, including this compound (also referred to as 67M-1), are formed, which are then subject to further conjugation. researchgate.net

In preclinical species, after the administration of febuxostat, this compound is one of the identified pharmacologically active hydroxyl metabolites found in plasma. europa.eu This indicates that after its formation, this compound circulates in the system before undergoing further metabolism or excretion. The excretion of febuxostat and its metabolites occurs through both urine and feces, with glucuronide conjugates being a major component of the excreted products. researchgate.net It is therefore inferred that this compound, once formed in vivo, follows a similar path of glucuronidation and subsequent excretion. Species differences in drug metabolism are common; for instance, the relative abundance of different metabolites can vary between rats and dogs. mdpi.com

Febuxostat is metabolized primarily in the liver through two major pathways: oxidation via the cytochrome P450 (CYP) enzyme system to its active hydroxylated metabolites, and direct glucuronidation to an acyl-glucuronide conjugate. researchgate.netijbcp.com this compound is one of the main oxidative metabolites, alongside 67M-2 and 67M-4. researchgate.net These hydroxylated metabolites are pharmacologically active. europa.eu

The metabolic profile of febuxostat is characterized by the presence of both the parent drug and its various metabolites in circulation. europa.eu In contrast, the metabolic profile originating from this compound administration would theoretically begin with this compound as the primary circulating compound, which would then be subject to Phase II conjugation, primarily glucuronidation. europa.eudrughunter.com Therefore, while the end products of metabolism (glucuronide conjugates) might be similar, the initial metabolic steps and the primary circulating active entity differ. The plasma protein binding of febuxostat is approximately 99.2%, while its active metabolites, including presumably this compound, exhibit binding in the range of 82% to 91%. europa.eu

Table 1: Comparison of Febuxostat and this compound Metabolism

| Feature | Febuxostat | This compound |

| Primary Metabolic Pathways | Oxidation (CYP enzymes) and Glucuronidation (UGT enzymes) europa.euresearchgate.net | Glucuronidation (UGT enzymes) europa.eudrughunter.com |

| Initial Circulating Compound | Febuxostat europa.eu | This compound |

| Active Metabolites Formed | This compound (67M-1), 67M-2, 67M-4 researchgate.net | Not applicable (is an active metabolite itself) |

| Plasma Protein Binding | ~99.2% europa.eu | ~82% - 91% (as an active metabolite) europa.eu |

Enzyme Kinetics and Inhibition Studies with this compound

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.comnih.gov Febuxostat is a potent, non-purine selective inhibitor of both the oxidized and reduced forms of xanthine oxidase. nih.govopenaccessjournals.com This inhibition is the primary mechanism by which febuxostat exerts its uric acid-lowering effect. openaccessjournals.com

Table 2: In Vitro Xanthine Oxidase Inhibition Data for Febuxostat

| Compound | IC50 (µg/ml) | Km (µg/ml) | Vmax (µg/ml) |

| Febuxostat | 7.91 ± 0.9 proceedings-szmc.org.pk | 6.1 ± 1.14 proceedings-szmc.org.pk | 98.24 ± 1.9 proceedings-szmc.org.pk |

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide range of drugs and other xenobiotics. nih.govnih.govaumet.com Interactions with the CYP system, either through inhibition or induction, are a major source of drug-drug interactions. nih.govfda.gov Febuxostat is metabolized by several CYP isoforms, primarily CYP1A1, CYP1A2, CYP2C8, and CYP2C9, which are responsible for its oxidation to hydroxylated metabolites like this compound. europa.eunih.gov

Given that febuxostat is a substrate for multiple CYP enzymes, there is potential for it and its metabolites to act as inhibitors of these enzymes. nih.govbioivt.com In vitro studies have shown that febuxostat is a weak inhibitor of CYP2C8. europa.eunih.gov However, a clinical study demonstrated that co-administration of febuxostat did not have a clinically significant effect on the pharmacokinetics of rosiglitazone (B1679542), a CYP2C8 substrate, indicating that febuxostat is not a potent CYP2C8 inhibitor in vivo. nih.gov There is limited specific data on the direct modulatory effects of this compound on various CYP450 isoforms. As a metabolite, its potential for causing clinically significant drug interactions via CYP modulation is generally considered to be low, in line with the parent compound's profile. nih.govbiomolther.org The focus of in vitro inhibition studies has primarily been on the parent drug, febuxostat. fda.govstjude.org

Effects on Other Drug-Metabolizing Enzymes

The potential for a drug or its metabolites to modulate the activity of drug-metabolizing enzymes is a key consideration in assessing its drug-drug interaction profile. Such interactions can lead to altered plasma concentrations of co-administered drugs, potentially resulting in therapeutic failure or adverse effects. While direct and comprehensive research on the specific effects of this compound on drug-metabolizing enzymes is not extensively available in the public domain, an understanding can be inferred from the known interactions of its parent compound, febuxostat.

Febuxostat is known to be metabolized by a variety of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. In vitro studies have indicated that the oxidative metabolites of febuxostat are primarily formed by the action of CYP1A1, CYP1A2, CYP2C8, and CYP2C9. rwandafda.gov.rwnih.gov The subsequent glucuronidation of febuxostat is mainly carried out by UGT1A1, UGT1A8, and UGT1A9. rwandafda.gov.rweuropa.eu

The inhibitory potential of febuxostat itself on various CYP isoforms has been investigated. In vitro studies have generally shown that febuxostat is a weak inhibitor of most CYP enzymes at clinically relevant concentrations, suggesting a low likelihood of significant drug-drug interactions. tandfonline.comnih.gov

One notable exception is CYP2D6, for which febuxostat has demonstrated weak inhibitory effects both in vitro and in vivo. rwandafda.gov.rweuropa.euebmconsult.comeuropa.eu Another in vitro study suggested a potential for febuxostat to inhibit CYP2C8; however, a subsequent in vivo study involving the CYP2C8 substrate rosiglitazone did not reveal a clinically significant interaction. nih.gov

The table below summarizes the known interactions of the parent compound, febuxostat, with various drug-metabolizing enzymes based on available research. It is important to reiterate that this data pertains to febuxostat, and specific inhibitory or inductive effects of its metabolite, this compound, may differ and require dedicated investigation.

| Enzyme Family | Specific Enzyme | Effect of Febuxostat | Research Finding Reference |

| Cytochrome P450 | CYP1A1 | Substrate | rwandafda.gov.rwnih.gov |

| CYP1A2 | Substrate | rwandafda.gov.rwnih.gov | |

| CYP2C8 | Substrate; Weak inhibitor (in vitro) | rwandafda.gov.rwnih.gov | |

| CYP2C9 | Substrate | rwandafda.gov.rwnih.gov | |

| CYP2D6 | Weak inhibitor | rwandafda.gov.rweuropa.euebmconsult.comeuropa.eu | |

| UDP-glucuronosyltransferase | UGT1A1 | Major enzyme in glucuronidation | rwandafda.gov.rweuropa.eu |

| UGT1A3 | Involved in metabolism | nih.gov | |

| UGT1A8 | Major enzyme in glucuronidation | rwandafda.gov.rweuropa.eu | |

| UGT1A9 | Major enzyme in glucuronidation | rwandafda.gov.rwnih.goveuropa.eu | |

| UGT2B7 | Involved in metabolism | nih.gov |

Mechanistic Investigations of 2 Hydroxyfebuxostat Bioactivity

Mechanistic Links to Parent Compound (Febuxostat) Bioactivity

Contribution of 2-Hydroxyfebuxostat to Overall Pharmacological Effect

To illustrate the metabolic profile of febuxostat (B1672324), the following interactive table summarizes the key metabolic pathways and the nature of the resulting metabolites.

| Metabolic Pathway | Percentage of Dose | Metabolites | Pharmacological Activity |

| Oxidation | 2-8% | 67M-1, 67M-2 (this compound), 67M-4 | Active |

| Glucuronidation | 22-44% | Acyl-glucuronide metabolite | Inactive |

Synergistic or Antagonistic Interactions with Febuxostat

Currently, there is a lack of specific research data detailing any synergistic or antagonistic interactions between this compound and its parent compound, febuxostat. The existing literature primarily focuses on the individual pharmacological activity of febuxostat and its metabolites. Further investigation is required to determine whether the presence of this compound modulates the activity of febuxostat, either by enhancing its xanthine (B1682287) oxidase inhibitory effect (synergism) or by diminishing it (antagonism). Understanding these potential interactions is crucial for a complete picture of febuxostat's pharmacodynamics.

Structure Activity Relationship Sar Studies of 2 Hydroxyfebuxostat and Its Analogues

Impact of Hydroxylation on Molecular Activity

Structural Changes and Resultant Biological Effects

The introduction of a hydroxyl group onto the isobutyl moiety of febuxostat (B1672324), creating 2-Hydroxyfebuxostat, brings about a notable change in the molecule's polarity and potential for hydrogen bonding. This structural alteration can influence the compound's interaction with the active site of its target enzyme, xanthine (B1682287) oxidase. While febuxostat itself is a potent inhibitor of both the oxidized and reduced forms of xanthine oxidase, its hydroxylated metabolites are also known to be pharmacologically active. nih.govresearchgate.net

The presence of the hydroxyl group can lead to new or altered hydrogen bond interactions within the enzyme's binding pocket, potentially affecting the binding affinity and inhibitory potency of the molecule. The increased polarity may also impact the compound's pharmacokinetic properties, such as its solubility and rate of elimination.

Stereochemical Considerations in Biological Activity

The introduction of a hydroxyl group at the 2-position of the isobutyl side chain of febuxostat creates a chiral center, meaning that this compound can exist as two different enantiomers (mirror-image isomers). It is a well-established principle in pharmacology that stereochemistry can play a pivotal role in the biological activity of a drug. nih.govnih.gov The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets like enzymes and receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in understanding the physicochemical properties that govern a molecule's potency and in guiding the design of new, more effective analogues. researchgate.netscispace.com

Computational Approaches to Predict Bioactivity

Several computational methods are employed to predict the bioactivity of febuxostat analogues, including 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These methods generate 3D contour maps that highlight the regions around the molecule where modifications are likely to enhance or diminish activity. researchgate.net For instance, these models can indicate areas where bulky groups are favored (steric fields) or where electrostatic interactions are important. researchgate.net

Molecular docking is another crucial computational technique that simulates the binding of a ligand (like this compound) to the active site of its target protein (xanthine oxidase). scispace.com This allows for the visualization of potential binding modes and the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitor's potency. mdpi.com

Below is an interactive table summarizing the key parameters often used in QSAR models for febuxostat analogues:

| QSAR Model | Key Parameters | Interpretation |

| CoMFA | Steric Fields, Electrostatic Fields | Identifies regions where the size and charge of substituents influence activity. |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor Fields | Provides a more detailed analysis of the physicochemical properties affecting bioactivity. |

| Molecular Docking | Binding Energy, Key Amino Acid Interactions | Predicts the preferred binding orientation and the strength of the interaction with the target enzyme. |

Molecular Descriptors and Their Correlation with Bioactivity

In QSAR modeling, molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. These can include steric, electronic, and hydrophobic parameters. The goal of a QSAR study is to find a statistically significant correlation between these descriptors and the observed biological activity (e.g., IC50 values for xanthine oxidase inhibition). researchgate.net

For febuxostat analogues, studies have shown that both steric and electrostatic fields are significant contributors to their inhibitory activity. researchgate.net For example, a QSAR model might reveal that bulky, electron-withdrawing groups at a specific position on the molecule lead to a significant increase in potency. These findings provide a theoretical framework for the rational design of novel and more potent xanthine oxidase inhibitors. researchgate.net

Design and Synthesis of this compound Derivatives for SAR Exploration

The synthesis of derivatives of this compound and other febuxostat analogues is essential for exploring the structure-activity relationships and validating the predictions from QSAR models. scilit.comnih.gov By systematically modifying different parts of the molecule, researchers can probe the importance of various structural features for biological activity.

The total synthesis of the major metabolites of febuxostat, including this compound (67M-2), has been described in the scientific literature. mdpi.comnih.gov These synthetic routes provide access to these compounds for further biological evaluation. The general approach often involves the condensation of key intermediates to build the core structure, followed by modifications to the side chains. mdpi.comnih.gov

Recent research has focused on creating various derivatives of febuxostat by modifying the carboxylic acid group into amides or incorporating different heterocyclic rings. scilit.com These modifications aim to explore new interactions with the xanthine oxidase active site and potentially improve the compound's pharmacological profile. The biological evaluation of these synthesized derivatives provides valuable data for refining SAR and QSAR models, ultimately leading to the design of more effective therapeutic agents. scilit.com

Structure-Based Drug Design Implications for Related Compounds

The insights gained from the SAR studies of this compound and its analogues have significant implications for the broader field of structure-based drug design of xanthine oxidase inhibitors. The detailed understanding of the molecular interactions between these compounds and the enzyme's active site provides a roadmap for the design of other novel inhibitors that may not be directly derived from the this compound scaffold.

By identifying the key pharmacophoric features and the optimal spatial arrangement of functional groups required for potent inhibition, medicinal chemists can design new molecules with improved properties, such as enhanced potency, greater selectivity, and more favorable pharmacokinetic profiles. This knowledge-driven approach accelerates the drug discovery process and increases the likelihood of developing successful new therapies for conditions associated with high uric acid levels, such as gout. researchgate.netnih.gov

Advanced Analytical Methodologies for 2 Hydroxyfebuxostat Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For 2-Hydroxyfebuxostat, various chromatographic methods are employed to isolate it from the parent drug and other metabolites for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Febuxostat (B1672324) and its metabolites due to its high resolution and sensitivity. ijrpc.com Reverse-phase HPLC (RP-HPLC) is the most common approach, where a non-polar stationary phase is used with a polar mobile phase.

Several validated HPLC methods have been developed for the estimation of Febuxostat, which can be adapted for its hydroxylated metabolites. ijrpc.comresearchgate.net These methods typically utilize C8 or C18 columns for separation. ijrpc.comnih.gov The mobile phase often consists of a mixture of an acidic buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724). ijrpc.comresearchgate.net Detection is commonly performed using UV absorbance, with a wavelength around 320 nm being effective for Febuxostat and its derivatives. ijrpc.com For instance, one method achieved separation on a reverse-phase C8 column with a mobile phase of phosphate buffer and acetonitrile (40:60 v/v) at a flow rate of 1.0 ml/min. ijrpc.com Another approach used a C18 column with a mobile phase of 10 mM ammonium acetate (B1210297) buffer and acetonitrile (15:85, v/v) at a flow rate of 1.2 ml/min. researchgate.net

For enhanced sensitivity, particularly in biological samples like plasma, HPLC can be coupled with fluorescence detection. One such method for Febuxostat analysis uses a Luna C18 column with a mobile phase of 0.032% glacial acetic acid in an acetonitrile:water mixture (60:40, v/v), achieving a short analysis time of 8 minutes. nih.gov

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Reverse Phase C8 | Phosphate buffer and Acetonitrile (40:60 v/v) | 1.0 ml/min | UV at 320 nm | ijrpc.com |

| Nucleosil C18 (250 x 4.6mm, 5µm) | 10 mM Ammonium Acetate and Acetonitrile (15:85, v/v) | 1.2 ml/min | UV at 275 nm | researchgate.net |

| Luna C18 | 0.032% Glacial Acetic Acid in Acetonitrile:Water (60:40, v/v) | 1.5 ml/min | Fluorescence (Ex: 320 nm, Em: 380 nm) | nih.gov |

Gas Chromatography (GC) is another powerful separation technique, primarily suited for volatile and thermally stable compounds. thermofisher.com For non-volatile compounds like this compound, chemical derivatization is typically required to increase their volatility and thermal stability before GC analysis. While HPLC methods are more commonly reported for Febuxostat and its metabolites, GC coupled with a mass spectrometer (GC-MS) can be a viable alternative, especially for impurity profiling and residual solvent analysis in the bulk drug substance. thermofisher.com The analysis would involve converting the carboxylic acid and hydroxyl groups of the metabolite into more volatile esters or ethers.

Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are molecules that are non-superimposable mirror images of each other. gcms.czyoutube.com This technique is critical in the pharmaceutical industry because enantiomers of a drug can have different pharmacological activities and toxicities. youtube.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. youtube.com

The applicability of chiral chromatography to this compound depends on whether the molecule possesses a chiral center. The hydroxylation of the parent compound, Febuxostat, on the isobutyl side chain can potentially create a chiral center, leading to the formation of R- and S-enantiomers. If this compound is found to be a racemic mixture, chiral HPLC or chiral supercritical fluid chromatography (SFC) would be essential for separating and quantifying the individual stereoisomers. nih.gov The development of such a method would involve screening various types of CSPs (e.g., polysaccharide-based, Pirkle-type) to find one that provides adequate stereoselective separation. nih.govphenomenex.com

Mass Spectrometry (MS) Techniques for Identification and Characterization

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of drug metabolites. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug metabolites in complex biological matrices like plasma. nih.govnih.gov This technique offers exceptional sensitivity and selectivity. Several LC-MS/MS methods have been developed for the simultaneous determination of Febuxostat and its three active metabolites, including the hydroxylated forms 67M-1, 67M-2 (isomers of this compound), and 67M-4. nih.govnih.gov

In these methods, sample preparation often involves a simple protein precipitation step using methanol (B129727) or acetonitrile. nih.govnih.gov The separation is performed on a C8 or C18 column with a gradient elution using a mobile phase of acetonitrile and water, often containing formic acid to improve ionization. nih.govnih.gov Detection is carried out on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. nih.gov Quantification is achieved using multiple reaction monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition for each analyte, ensuring high specificity. nih.gov For example, a validated method used m/z transitions of 333.1→261.0 for the hydroxylated metabolites 67M-1 and 67M-2. nih.gov These methods demonstrate good linearity over a wide concentration range and can achieve lower limits of quantification as low as 0.5 ng/mL. nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| 67M-1 (Hydroxylated Metabolite) | 333.1 | 261.0 | Positive | nih.gov |

| 67M-2 (Hydroxylated Metabolite) | 333.1 | 261.0 | Positive | nih.gov |

| 67M-4 (Acyl-glucuronide) | 347.0 | 261.0 | Positive | nih.gov |

| Febuxostat | 317.1 | 261.0 | Positive | - |

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements. nih.govthermofisher.com This capability is crucial for the structural elucidation of unknown metabolites. By determining the mass of a molecule with high precision (typically to within 5 ppm), HRMS allows for the unambiguous determination of its elemental composition. thermofisher.com

In the context of this compound research, HRMS would be employed to confirm the identity of metabolites found during drug metabolism studies. nih.gov After a potential metabolite is detected, HRMS analysis provides its accurate mass. This experimental mass is then used to generate a list of possible elemental formulas. By comparing this list with the expected metabolic transformation (i.e., the addition of an oxygen atom to the parent drug, Febuxostat), the correct formula for this compound can be confidently assigned. Further structural information can be obtained by fragmenting the ion and analyzing the accurate masses of the resulting product ions, a technique known as MS/MS. nih.gov

Spectroscopic Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of "this compound". core.ac.uk This technique provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within the molecule. core.ac.uk By analyzing the chemical shifts, coupling constants, and signal intensities in the NMR spectrum, researchers can confirm the precise arrangement of atoms and functional groups, ensuring the correct identification and structural integrity of the compound. core.ac.uk

Key aspects of NMR in the structural confirmation of "this compound" include:

Chemical Shift (δ) : The position of an NMR signal, measured in parts per million (ppm), indicates the electronic environment of a nucleus. Different protons and carbons in "this compound" will have distinct chemical shifts based on their location within the molecule.

Spin-Spin Coupling (J) : The interaction between neighboring nuclei leads to the splitting of NMR signals. The magnitude of this splitting, known as the coupling constant (J) and measured in Hertz (Hz), provides information about the connectivity of atoms.

Integration : The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal, aiding in the assignment of resonances to specific parts of the molecule.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further resolve complex spectra and establish definitive connections between different parts of the "this compound" molecule. core.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of "this compound" in various samples. This method is based on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law.

The application of UV-Vis spectroscopy for quantifying "this compound" involves:

Determining the Wavelength of Maximum Absorbance (λmax) : The UV-Vis spectrum of "this compound" is recorded to identify the wavelength at which it exhibits the strongest absorbance. Performing quantitative measurements at λmax provides the highest sensitivity and minimizes potential interferences.

Calibration Curve : A series of standard solutions with known concentrations of "this compound" are prepared and their absorbance at the λmax is measured. A calibration curve is then constructed by plotting absorbance versus concentration.

Sample Analysis : The absorbance of the unknown sample containing "this compound" is measured at the same λmax, and its concentration is determined by interpolating from the calibration curve.

UV-Vis spectroscopy offers a simple, rapid, and cost-effective method for the quantification of "this compound" in research settings.

Bioanalytical Method Development and Validation for Preclinical Studies

The development and validation of robust bioanalytical methods are critical for the accurate measurement of "this compound" in biological matrices during preclinical studies. rjptonline.orgnih.gov These methods are essential for pharmacokinetic and toxicokinetic evaluations. onlinepharmacytech.info

Sample Preparation Techniques (e.g., LLE, SPE)

Effective sample preparation is a crucial step to isolate "this compound" from complex biological matrices like plasma, urine, or tissue homogenates and to remove potential interferences. youtube.com Two common techniques employed are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) : This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. aurorabiomed.combiotage.com The choice of organic solvent is critical and depends on the polarity and solubility of "this compound". LLE is a relatively simple and cost-effective method. onlinepharmacytech.infonih.gov

Solid-Phase Extraction (SPE) : In SPE, the biological sample is passed through a solid sorbent material that selectively retains the analyte. Interferences are washed away, and the purified "this compound" is then eluted with a suitable solvent. SPE can offer higher selectivity and recovery compared to LLE. aurorabiomed.comnih.gov

Below is a comparative overview of LLE and SPE for "this compound" sample preparation:

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids based on relative solubility. biotage.com | Selective adsorption of the analyte onto a solid sorbent. biotage.com |

| Advantages | Simple, rapid, and cost-effective. onlinepharmacytech.info | High recovery, high selectivity, and amenable to automation. aurorabiomed.combiotage.com |

| Disadvantages | Can be labor-intensive, may form emulsions, and can be difficult to automate. biotage.comnews-medical.net | Can be more expensive and may require method development to optimize the sorbent and solvents. |

Method Specificity, Accuracy, and Precision in Research Contexts

Specificity (or Selectivity) is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and matrix components. nih.gov This is typically assessed by analyzing blank biological samples to ensure no interfering peaks are present at the retention time of "this compound". nih.gov

Accuracy refers to the closeness of the measured concentration to the true concentration of "this compound" in the sample. nih.gov It is determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration. ajpsonline.com For bioanalytical methods, the mean value should generally be within ±15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should be within ±20%. fda.gov

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple aliquots of a single homogeneous sample. ajpsonline.com It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). ajpsonline.com Precision is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels. nih.gov The CV should typically not exceed 15%, and 20% at the LLOQ. fda.gov

The following table summarizes typical acceptance criteria for accuracy and precision in bioanalytical method validation:

| Parameter | Concentration Level | Acceptance Criteria |

|---|---|---|

| Accuracy | Low, Medium, High QC | Mean concentration within ±15% of nominal value. fda.gov |

| LLOQ | Mean concentration within ±20% of nominal value. fda.gov | |

| Precision | Low, Medium, High QC | Coefficient of Variation (CV) ≤ 15%. fda.gov |

| LLOQ | Coefficient of Variation (CV) ≤ 20%. fda.gov |

Detection and Quantification Limits for Research Applications

Limit of Detection (LOD) is the lowest concentration of "this compound" in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. researchgate.net

Limit of Quantification (LOQ) , specifically the Lower Limit of Quantification (LLOQ), is the lowest concentration of "this compound" in a sample that can be quantitatively determined with acceptable accuracy and precision. ajpsonline.comresearchgate.net The LLOQ is a critical parameter in preclinical studies as it defines the lower end of the concentration range over which the assay is reliable. ajpsonline.com The analyte response at the LLOQ should be at least five times the response of a blank sample. ajpsonline.com

The establishment of sensitive LOD and LOQ values is essential for characterizing the full pharmacokinetic profile of "this compound", especially during the terminal elimination phase.

Emerging Research Avenues and Future Perspectives for 2 Hydroxyfebuxostat

Untapped Research Questions Regarding 2-Hydroxyfebuxostat Bioactivity

While this compound is acknowledged as a primary and active metabolite of febuxostat (B1672324), its pharmacological profile is not yet fully characterized, leaving several research questions open. A significant area for investigation is the precise quantification and comparison of its inhibitory potency against xanthine (B1682287) oxidase relative to its parent compound and other metabolites like 6-hydroxyfebuxostat. Understanding the nuances of its binding kinetics and mechanism of action could reveal subtle but important differences in its biological activity.

Potential for this compound as a Research Probe or Tool Compound

To further enhance its utility as a research probe, chemically modified versions of this compound could be developed. For instance, synthesizing radiolabeled or fluorescently-tagged analogues would enable sophisticated imaging studies to track its distribution, binding sites, and clearance from the body in real-time. These tool compounds would be instrumental in mapping its interactions at a molecular level, providing crucial data on its pharmacokinetics and target engagement that is not obtainable by studying the parent drug alone.

Integration of Computational and Experimental Approaches in Future Studies

A powerful strategy for accelerating research on this compound involves the close integration of computational modeling with traditional experimental validation. In silico techniques such as molecular docking and molecular dynamics simulations can be employed to predict how this compound interacts with the active site of xanthine oxidase and other potential protein targets. These computational approaches can generate testable hypotheses about its binding affinity, orientation, and the specific molecular interactions that govern its inhibitory activity. This can help prioritize experimental efforts and guide the design of more informative studies.

These computational predictions must be anchored by empirical data. Experimental techniques like X-ray crystallography can provide high-resolution, three-dimensional structures of this compound bound to its target enzymes. This structural information is invaluable for validating and refining the computational models. This iterative cycle—where computational predictions guide experiments, and experimental results enhance the accuracy of the models—will be crucial for efficiently unraveling the complete mechanism of action and the broader pharmacological profile of this compound.

Broader Implications for Metabolite-Focused Drug Discovery Research

The study of this compound serves as a compelling illustration of a broader, evolving principle in pharmacology: the critical importance of characterizing drug metabolites. Historically, drug development often viewed metabolism primarily as a mechanism for detoxification and clearance, with metabolites considered inactive byproducts. However, active metabolites like this compound, which contribute significantly to the therapeutic efficacy of the parent drug, challenge this outdated view.

This case highlights the need to incorporate comprehensive metabolite profiling and activity screening early in the drug discovery and development pipeline. A proactive, metabolite-centric approach can lead to several advantages. It can uncover new therapeutic opportunities, explain unexpected pharmacological effects, and lead to the design of safer medications by avoiding the formation of toxic metabolites. The insights gained from researching this compound reinforce the modern understanding that a drug's in vivo activity is the sum of the effects of the parent compound and its spectrum of active metabolites, making metabolite research an indispensable component of pharmaceutical science.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 2-Hydroxyfebuxostat in laboratory settings?

- Methodological Answer : Synthesis should follow validated protocols for xanthine oxidase inhibitors, with modifications for hydroxylation. Use high-performance liquid chromatography (HPLC) to monitor reaction intermediates and nuclear magnetic resonance (NMR) for structural confirmation. Include purity thresholds (>98%) and stability testing under varying pH and temperature conditions .

- Key Considerations : Optimize reaction time and solvent systems (e.g., ethanol/water mixtures) to enhance yield. Cross-validate results with mass spectrometry (MS) to confirm molecular weight .

Q. How should researchers design in vitro assays to evaluate this compound’s inhibition of xanthine oxidase?

- Methodological Answer : Use recombinant human xanthine oxidase in a spectrophotometric assay measuring uric acid production at 290 nm. Include positive controls (e.g., febuxostat) and negative controls (enzyme-free reactions). Calculate IC50 values using nonlinear regression models .

- Key Considerations : Account for enzyme batch variability by replicating assays across multiple lots. Validate results with Lineweaver-Burk plots to confirm competitive/non-competitive inhibition .

Q. What analytical techniques are critical for characterizing this compound’s stability in biological matrices?

- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products in plasma or urine. Use accelerated stability studies (e.g., 40°C/75% relative humidity) to predict shelf-life. Include metabolite identification via fragmentation patterns .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic profile be resolved?

- Methodological Answer : Conduct comparative studies using standardized animal models (e.g., Sprague-Dawley rats) and human hepatocyte cultures. Analyze discrepancies in bioavailability by testing formulation variants (e.g., nanocrystalline vs. free-base forms). Use population pharmacokinetic modeling to account for inter-individual variability .

- Key Considerations : Validate assays for plasma protein binding and cytochrome P450 interactions to identify confounding factors .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s efficacy studies?

- Methodological Answer : Apply mixed-effects models to handle longitudinal data from chronic gout models. Use Bayesian hierarchical models to integrate preclinical and early clinical trial data. Include sensitivity analyses to assess robustness against outliers .

- Key Considerations : Pre-register analysis plans to mitigate bias and ensure reproducibility .

Q. How should researchers address conflicting reports on this compound’s renal clearance mechanisms?

- Methodological Answer : Design crossover studies comparing wild-type and knockout rodent models (e.g., OAT1/3 transporters). Use isotopic labeling (e.g., <sup>14</sup>C-2-Hydroxyfebuxostat) to track excretion pathways. Perform in silico simulations (e.g., physiologically based pharmacokinetic modeling) to predict human relevance .

- Key Considerations : Publish raw datasets and modeling code to enable independent validation .

Q. What strategies improve the translatability of in vitro findings to in vivo models for this compound?

- Methodological Answer : Use organ-on-a-chip systems to mimic human hepatic and renal metabolism. Validate in vitro-in vivo correlations (IVIVC) by correlating hepatocyte clearance rates with rodent pharmacokinetic data. Incorporate gender-specific differences in metabolic enzyme expression .

Methodological Guidelines for Data Reporting

- Reproducibility : Follow the Beilstein Journal’s standards for experimental documentation, including detailed synthesis protocols and raw spectral data in supplementary materials .

- Visualization : Use color-coded heatmaps for dose-response data and 3D structures for molecular interactions, adhering to MedChemComm’s graphical guidelines .

- Ethics : Disclose all funding sources and potential conflicts of interest in Acknowledgments sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.